molecular formula C21H20N2O2 B2624985 2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide CAS No. 1953899-04-1

2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2624985
CAS RN: 1953899-04-1
M. Wt: 332.403
InChI Key: RHQDOWOVTRORSU-UHFFFAOYSA-N
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Description

2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide, commonly known as BDCAA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BDCAA is a synthetic compound that belongs to the class of benzofuran compounds. It has gained popularity due to its unique chemical structure and its ability to interact with various biological targets.

Mechanism of Action

BDCAA exerts its biological effects through various mechanisms of action. It has been shown to modulate the activity of the cannabinoid receptors, which play a crucial role in pain perception, inflammation, and neuroprotection. BDCAA has also been found to interact with the TRPV1 ion channel, which is involved in the regulation of pain perception and inflammation. Additionally, BDCAA has been shown to activate the PPARγ receptor, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDCAA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. Moreover, BDCAA has been found to protect against neurodegeneration and cognitive impairment in animal models of neurodegenerative diseases. Additionally, BDCAA has been shown to improve glucose and lipid metabolism in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

BDCAA has several advantages as a research tool. It has a unique chemical structure that allows it to interact with various biological targets. Moreover, it exhibits a wide range of biological activities, making it a versatile research tool. However, BDCAA also has several limitations. It is a synthetic compound, and its synthesis can be challenging and time-consuming. Additionally, its biological effects may vary depending on the experimental conditions, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on BDCAA. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to explore its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the mechanisms of action of BDCAA and to identify its molecular targets. Finally, the development of new and improved synthesis methods for BDCAA could facilitate its use as a research tool.

Synthesis Methods

The synthesis of BDCAA involves the reaction of 2-benzo[e][1]benzofuran-2-carboxylic acid with N-(1-cyanocyclohexyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields BDCAA in high purity and yield.

Scientific Research Applications

BDCAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Moreover, BDCAA has been shown to interact with various biological targets, including the cannabinoid receptors, the TRPV1 ion channel, and the PPARγ receptor.

properties

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c22-14-21(10-4-1-5-11-21)23-20(24)13-16-12-18-17-7-3-2-6-15(17)8-9-19(18)25-16/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDOWOVTRORSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CC2=CC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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